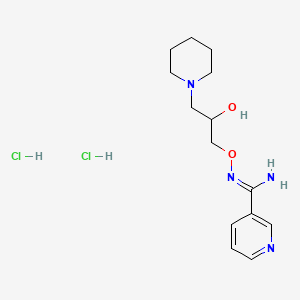

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Übersicht

Beschreibung

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is an organic compound belonging to the class of pyridines and derivatives . This compound is characterized by its complex structure, which includes a pyridine ring, a carboximidamide group, and a piperidinyl-propoxy moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of pyridine-3-carboximidamide with 2-hydroxy-3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; often in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit tumor growth in vivo.

Table 1: Anticancer Activity of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Neurological Applications

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, providing potential therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study: Neuroprotection in Animal Models

In a study published in Neuroscience Letters, researchers administered the compound to mice models of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaques and improvement in cognitive function as measured by behavioral tests.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various experimental models. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Table 2: Anti-inflammatory Effects

| Model | Dose (mg/kg) | Outcome |

|---|---|---|

| Carrageenan-induced edema | 10 | Reduced paw swelling by 40% |

| LPS-induced inflammation | 5 | Decreased TNF-alpha levels by 50% |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the safety and efficacy of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride. Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Volume of distribution | 1 L/kg |

| Clearance | 0.5 L/h/kg |

Toxicological assessments reveal that at therapeutic doses, the compound exhibits minimal adverse effects, making it a promising candidate for further development.

Wirkmechanismus

The mechanism of action of N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridinecarboximidamide: A simpler analog without the piperidinyl-propoxy moiety.

Nicotinamidine: Another pyridine derivative with similar structural features.

3-Amidinopyridine: Shares the pyridine and carboximidamide groups but lacks the additional substituents.

Uniqueness

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Biologische Aktivität

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide; dihydrochloride, commonly referred to as BGP-15, is a small molecule with significant biological activity, particularly in the context of metabolic disorders and diabetic complications. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide

- Molecular Formula : C14H22N4O2

- Molecular Weight : 270.35 g/mol

- CAS Number : 66611-38-9

BGP-15 exhibits its biological effects primarily through the following mechanisms:

- Insulin Sensitization : BGP-15 has been shown to enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes mellitus. It acts by modulating the insulin signaling pathway, thereby improving glucose uptake in peripheral tissues .

- Neuroprotective Effects : The compound has demonstrated protective effects against diabetic neuropathy. Studies indicate that it reduces oxidative stress and inflammation in neuronal tissues, which are critical factors in the development of diabetic complications .

- Anti-inflammatory Activity : BGP-15 also exhibits anti-inflammatory properties, which contribute to its protective effects in various tissues affected by diabetes, including the retina and kidneys .

In Vitro Studies

Research has demonstrated that BGP-15 can significantly reduce glucose levels in vitro by enhancing glucose uptake in muscle cells. This effect is mediated through the activation of glucose transporter proteins (GLUT4) in response to insulin stimulation.

In Vivo Studies

Animal studies have provided further insights into the biological activity of BGP-15:

Clinical Trials and Case Studies

BGP-15 has progressed through various phases of clinical trials, primarily focusing on its efficacy in treating diabetic complications:

- Phase II Clinical Trials : These trials have shown promising results in improving glycemic control and reducing complications associated with diabetes, such as retinopathy and nephropathy .

- Case Study Reports : Several case studies have documented improvements in patients with chronic diabetic complications following BGP-15 treatment, including enhanced quality of life and reduced symptoms related to neuropathy .

Eigenschaften

CAS-Nummer |

66611-37-8 |

|---|---|

Molekularformel |

C14H24Cl2N4O2 |

Molekulargewicht |

351.3 g/mol |

IUPAC-Name |

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H |

InChI-Schlüssel |

ISGGVCWFTPTHIX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |

Isomerische SMILES |

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl |

Kanonische SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl |

Aussehen |

white solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BGP 15 BGP-15 O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BGP-15?

A1: While the exact mechanism remains to be fully elucidated, BGP-15 exhibits pleiotropic effects, interacting with multiple cellular targets. It acts as a chaperone co-inducer, particularly of heat shock protein 72 (HSP72) [, , ]. It is also known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1) [, ], modulate mitochondrial function [, , , , ], and influence the organization of cholesterol-rich membrane domains [, , ].

Q2: How does BGP-15's interaction with HSP72 contribute to its therapeutic potential?

A2: BGP-15's induction of HSP72 promotes cellular protection against various stresses, including oxidative stress and inflammation. For instance, in skeletal muscle, HSP72 induction by BGP-15 is linked to improved mitochondrial biogenesis and function, enhancing oxidative capacity and potentially mitigating insulin resistance []. In critical illness myopathy models, BGP-15's chaperone co-inducing properties contribute to improved diaphragm muscle function, potentially by protecting against myosin modifications and improving mitochondrial health [, , , , ].

Q3: What is the significance of BGP-15's PARP-1 inhibitory activity?

A3: PARP-1 plays a role in DNA repair and cell death pathways. While the precise implications of BGP-15's PARP-1 inhibition are complex and context-dependent, this activity is believed to contribute to its protective effects in various models, including those of chemotherapy-induced toxicity and diabetic complications [, , ].

Q4: How does BGP-15 influence mitochondrial function, and what are the implications?

A4: BGP-15 demonstrates a protective effect on mitochondria, preserving their integrity and function under various stress conditions. Research suggests that BGP-15 can improve mitochondrial membrane potential, reduce mitochondrial reactive oxygen species (ROS) production, enhance mitochondrial biogenesis, and modulate mitochondrial dynamics [, , , , ]. These effects are believed to be central to its therapeutic potential in various diseases, including heart failure, diabetes, and neurodegenerative disorders.

Q5: What is the molecular formula and weight of BGP-15?

A5: The molecular formula of BGP-15 is C14H23N3O3 · 2HCl, and its molecular weight is 354.29 g/mol (as the dihydrochloride salt).

Q6: Is there information available on the spectroscopic data of BGP-15?

A6: Specific spectroscopic data (NMR, IR, etc.) for BGP-15 is not extensively detailed within the provided research papers.

Q7: What are the primary therapeutic areas being investigated for BGP-15?

A7: BGP-15 is being explored for its potential in treating metabolic disorders (insulin resistance, type 2 diabetes) [, ], cardiovascular diseases (heart failure, arrhythmias, diabetic cardiomyopathy) [, , ], muscular dystrophies [], and neurodegenerative diseases (familial dysautonomia) [].

Q8: What evidence suggests BGP-15's potential in treating metabolic disorders?

A8: Preclinical studies in insulin-resistant animal models, like the Goto-Kakizaki rat, have shown that BGP-15 can improve insulin sensitivity, comparable to conventional insulin sensitizers [, ]. A proof-of-concept clinical trial in insulin-resistant, non-diabetic patients demonstrated that BGP-15 significantly improved insulin sensitivity without significant adverse effects [].

Q9: How does BGP-15 impact cardiovascular health in preclinical models?

A9: In various animal models of cardiovascular disease, BGP-15 has demonstrated protective effects, including the prevention of isoproterenol-induced arrhythmias, improvement of diastolic function, and reduction of heart failure progression [, , ]. These effects are attributed, at least in part, to its influence on mitochondrial function, chaperone induction, and modulation of cellular stress pathways.

Q10: Has BGP-15 shown promise in addressing muscular dystrophies?

A10: Studies in mdx and dko mice, models of Duchenne muscular dystrophy, have revealed that BGP-15 can improve aspects of the dystrophic pathology, although its efficacy appears to differ between heart and skeletal muscle [].

Q11: What are the findings related to BGP-15's potential in neurodegenerative diseases?

A11: Research in a mouse model of familial dysautonomia, a genetic disorder affecting the peripheral nervous system, has shown that BGP-15 can prevent the death of neurons, potentially by improving mitochondrial function and reducing cellular stress [, ].

Q12: Has the structure-activity relationship of BGP-15 been extensively studied?

A12: While the provided research doesn't delve into detailed SAR studies, BGP-15's structure, particularly its nicotinic amidoxime moiety, is suggested to be important for its pharmacological activities [, ].

Q13: Are there ongoing efforts to optimize the formulation and delivery of BGP-15?

A13: Researchers have investigated transdermal patch formulations of BGP-15, exploring various polymers and penetration enhancers to potentially improve its delivery and bioavailability [, ]. Additionally, studies have explored the efficacy of BGP-15 eyedrops for potential treatment of retinal ischemia-reperfusion injury [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.